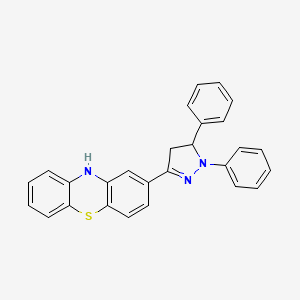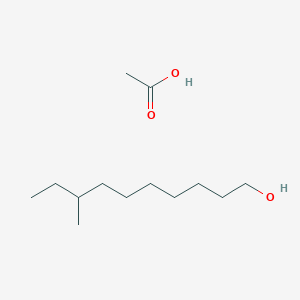
Dibromo(trimethyl)-lambda5-phosphane;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(trimethyl)-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo(trimethyl)-lambda5-phosphane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(trimethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(trimethyl)-lambda5-phosphane under controlled conditions. One common method is the direct reaction of manganese halides with dibromo(trimethyl)-lambda5-phosphane in the presence of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dibromo(trimethyl)-lambda5-phosphane;manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the dibromo(trimethyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or additional ligands like phosphines or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction can produce manganese hydrides or lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, dibromo(trimethyl)-lambda5-phosphane;manganese is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of metal-based drugs. Its ability to interact with biological molecules makes it a candidate for therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism of action of dibromo(trimethyl)-lambda5-phosphane;manganese involves its interaction with molecular targets through coordination chemistry. The manganese center can undergo redox reactions, facilitating electron transfer processes. The dibromo(trimethyl)-lambda5-phosphane ligand stabilizes the metal center and modulates its reactivity. Pathways involved include oxidative addition, reductive elimination, and ligand exchange.
Comparación Con Compuestos Similares
Similar Compounds
- Dibromo(trimethyl)-lambda5-phosphane;iron
- Dibromo(trimethyl)-lambda5-phosphane;cobalt
- Dibromo(trimethyl)-lambda5-phosphane;nickel
Uniqueness
Compared to similar compounds, dibromo(trimethyl)-lambda5-phosphane;manganese exhibits distinct reactivity due to the unique electronic properties of manganese. Its ability to participate in a wide range of redox reactions and form stable complexes with various ligands sets it apart from its iron, cobalt, and nickel counterparts.
Propiedades
Número CAS |
85883-29-0 |
|---|---|
Fórmula molecular |
C3H9Br2MnP |
Peso molecular |
290.82 g/mol |
Nombre IUPAC |
dibromo(trimethyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C3H9Br2P.Mn/c1-6(2,3,4)5;/h1-3H3; |
Clave InChI |
FKUZUBQNSYXROD-UHFFFAOYSA-N |
SMILES canónico |
CP(C)(C)(Br)Br.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


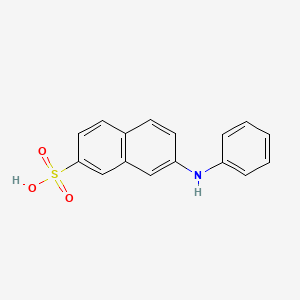

![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
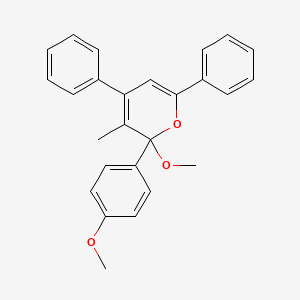
![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)
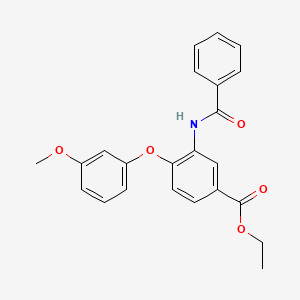
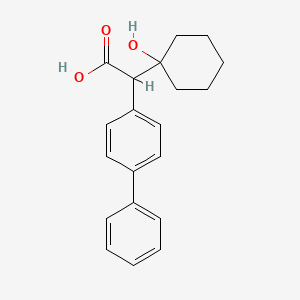
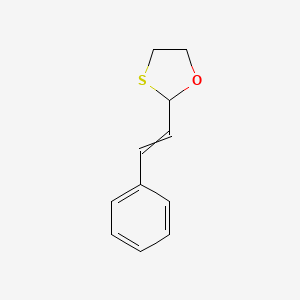
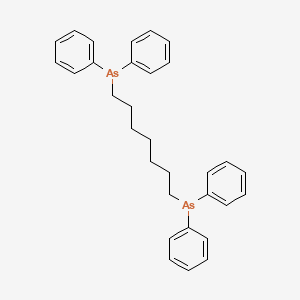
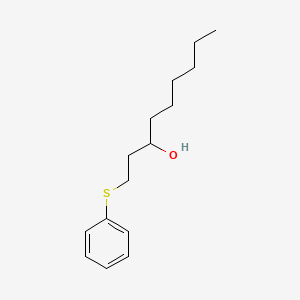
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)
